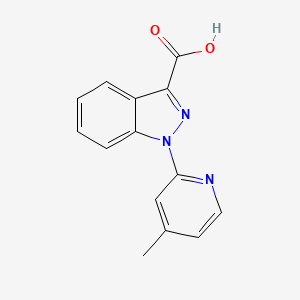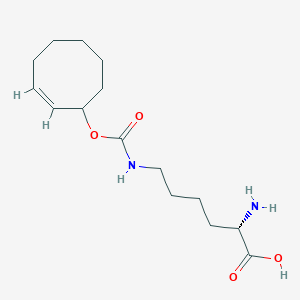![molecular formula C15H13N3O B12938810 1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one CAS No. 188620-33-9](/img/structure/B12938810.png)
1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts
Mecanismo De Acción
The mechanism of action of 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent.
Uniqueness: 1-(4-((1H-Benzo[d]imidazol-2-yl)amino)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
188620-33-9 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-[4-(1H-benzimidazol-2-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10(19)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,1H3,(H2,16,17,18) |
Clave InChI |
DEVTWDRYGGEJQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

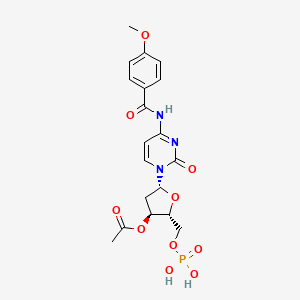
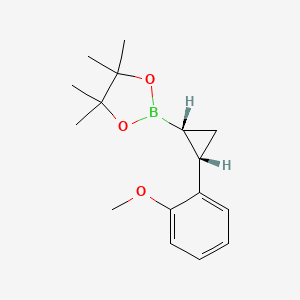
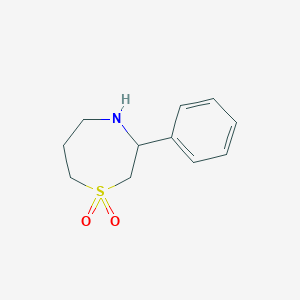
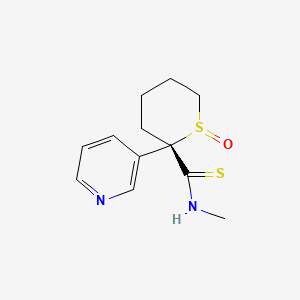

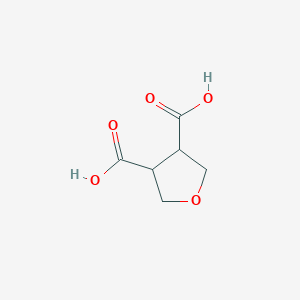
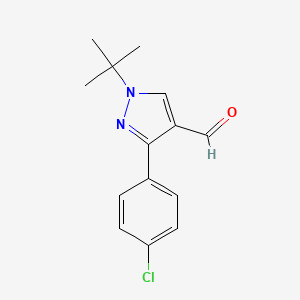
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
